molecular formula C12H9FN2O4 B12493619 Methyl 2-(3-fluorophenyl)-5,6-dihydroxypyrimidine-4-carboxylate

Methyl 2-(3-fluorophenyl)-5,6-dihydroxypyrimidine-4-carboxylate

Cat. No.: B12493619
M. Wt: 264.21 g/mol
InChI Key: WZTHKZNITRRKKV-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorophenyl)-5,6-dihydroxypyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group and two hydroxyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluorophenyl)-5,6-dihydroxypyrimidine-4-carboxylate typically involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by controlling parameters such as temperature, pressure, and reaction time to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorophenyl)-5,6-dihydroxypyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(3-fluorophenyl)-5,6-dihydroxypyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluorophenyl)-5,6-dihydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chlorophenyl)-5,6-dihydroxypyrimidine-4-carboxylate
  • Methyl 2-(3-bromophenyl)-5,6-dihydroxypyrimidine-4-carboxylate
  • Methyl 2-(3-methylphenyl)-5,6-dihydroxypyrimidine-4-carboxylate

Uniqueness

Methyl 2-(3-fluorophenyl)-5,6-dihydroxypyrimidine-4-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H9FN2O4

Molecular Weight

264.21 g/mol

IUPAC Name

methyl 2-(3-fluorophenyl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C12H9FN2O4/c1-19-12(18)8-9(16)11(17)15-10(14-8)6-3-2-4-7(13)5-6/h2-5,16H,1H3,(H,14,15,17)

InChI Key

WZTHKZNITRRKKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=N1)C2=CC(=CC=C2)F)O

Origin of Product

United States

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